Cas no 910411-08-4 (2-(2,6-dichloropyridin-3-yl)ethan-1-amine)

2-(2,6-dichloropyridin-3-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-dichloropyridin-3-yl)ethan-1-amine
- 910411-08-4
- EN300-1965087
- AKOS006289665
-
- Inchi: 1S/C7H8Cl2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3-4,10H2
- InChI Key: NJIYCSPJPIWMIR-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(N=1)Cl)CCN
Computed Properties
- Exact Mass: 190.0064537g/mol
- Monoisotopic Mass: 190.0064537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 2.1
2-(2,6-dichloropyridin-3-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965087-10.0g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 10g |
$4729.0 | 2023-05-31 | ||
Enamine | EN300-1965087-10g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 10g |
$4729.0 | 2023-09-17 | ||
Enamine | EN300-1965087-1.0g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 1g |
$1100.0 | 2023-05-31 | ||
Enamine | EN300-1965087-0.1g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1965087-5g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 5g |
$3189.0 | 2023-09-17 | ||
Enamine | EN300-1965087-0.25g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1965087-2.5g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1965087-5.0g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 5g |
$3189.0 | 2023-05-31 | ||
Enamine | EN300-1965087-1g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 1g |
$1100.0 | 2023-09-17 | ||
Enamine | EN300-1965087-0.05g |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine |
910411-08-4 | 0.05g |
$924.0 | 2023-09-17 |
2-(2,6-dichloropyridin-3-yl)ethan-1-amine Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
Additional information on 2-(2,6-dichloropyridin-3-yl)ethan-1-amine
2-(2,6-Dichloropyridin-3-yl)ethan-1-amine: A Comprehensive Overview
2-(2,6-Dichloropyridin-3-yl)ethan-1-amine, also known by its CAS number 910411-08-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an ethylamine group attached at the 3 position of the pyridine ring. The compound's structure contributes to its diverse chemical properties and potential applications in drug discovery and synthesis.
The synthesis of 2-(2,6-dichloropyridin-3-yl)ethan-1-amine involves a series of well-established organic reactions. Typically, the starting material is 2,6-dichloropyridine, which undergoes nucleophilic substitution or coupling reactions to introduce the ethanamine group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made the compound more accessible for research and industrial applications.
One of the most notable applications of 910411-08-4 is in the development of bioactive molecules. The compound serves as a valuable building block in medicinal chemistry due to its ability to participate in various chemical transformations. For instance, it can undergo alkylation, acylation, or reductive amination reactions to yield derivatives with enhanced pharmacological properties. Recent studies have demonstrated that certain derivatives exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential therapeutic applications in conditions like Alzheimer's disease.
In addition to its role in drug discovery, 2-(2,6-dichloropyridin-3-yl)ethan-1-amine has been explored for its utility in agrochemicals. The compound's ability to modulate plant growth regulators has led to investigations into its potential as a herbicide or plant growth enhancer. Field trials conducted under controlled conditions have shown promising results, indicating that the compound could play a role in sustainable agriculture by improving crop yields while reducing reliance on synthetic chemicals.
The environmental impact of CAS No. 910411-08-4 has also been a focus of recent research. Studies on its biodegradation pathways reveal that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in soil and water systems. This characteristic aligns with global efforts to develop eco-friendly chemical products that reduce ecological footprint.
In conclusion, 2-(2,6-dichloropyridin-3-yl)ethan-1-amine (CAS No. 910411-08-4) is a versatile compound with wide-ranging applications in medicine, agriculture, and environmental science. Its unique structure, efficient synthesis methods, and bioactive properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to contribute significantly to advancements in these fields.
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